molecular formula C6H8ClNS B1308622 1-(5-Chlorothien-2-yl)ethanamine CAS No. 214759-44-1

1-(5-Chlorothien-2-yl)ethanamine

Cat. No. B1308622
M. Wt: 161.65 g/mol
InChI Key: POVBCAPIAGIBEW-UHFFFAOYSA-N
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Description

1-(5-Chlorothien-2-yl)ethanamine is a chemical compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-(5-Chlorothien-2-yl)ethanamine consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study on the synthesis of novel compounds related to 1-(5-Chlorothien-2-yl)ethanamine showed that these compounds possess antimicrobial and antifungal activities. These activities were evaluated against a variety of bacterial and fungal strains, and some compounds exhibited activity comparable or slightly better than standard medicinal treatments such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

DNA Binding and Nuclease Activity

Another study focused on the synthesis of Cu(II) complexes with tridentate ligands, which include structures related to 1-(5-Chlorothien-2-yl)ethanamine. These complexes demonstrated significant DNA binding propensity and nuclease activity, hinting at their potential application in the study of DNA interactions and as tools in molecular biology (Kumar et al., 2012).

Synthetic Intermediate for Pharmaceuticals

1-(5-Chlorothien-2-yl)ethanamine derivatives have been utilized as key intermediates in the synthesis of pharmaceuticals. For instance, efficient synthesis routes have been developed for compounds such as cinacalcet hydrochloride, showcasing the chemical's role in producing medically important agents (Mathad et al., 2011).

Structural and Theoretical Studies

The crystal and electronic structures of compounds related to 1-(5-Chlorothien-2-yl)ethanamine have been explored, providing insights into their molecular architecture and potential interactions. These studies are crucial for understanding the fundamental properties that govern the behavior of these compounds in various applications (Aydın et al., 2017).

Corrosion Inhibition

Research has also demonstrated the application of Schiff base complexes derived from 1-(5-Chlorothien-2-yl)ethanamine analogs in corrosion inhibition. These complexes have been shown to effectively protect mild steel surfaces against corrosion, highlighting a novel application in materials science (Das et al., 2017).

Safety And Hazards

Safety data sheets advise to avoid contact with skin and eyes, not to breathe dust, and not to ingest 1-(5-Chlorothien-2-yl)ethanamine . If swallowed, immediate medical assistance should be sought . The compound should be kept in a dry, cool, and well-ventilated place, and away from heat, sparks, and flame .

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVBCAPIAGIBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402586
Record name 1-(5-chlorothien-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chlorothien-2-yl)ethanamine

CAS RN

214759-44-1
Record name 1-(5-chlorothien-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CC(N=[N+]=[N-])c1ccc(Cl)s1
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 1-(5-chloro-2-thienyl)ethyl azide (991 mg, 5.3 mmol) and triphenylphosphine (1.4 g, 5.3 mmol) in THF (10 mL) and water (0.4 mL) was heated to 60° C. for 1 h. After cooling to rt, the solution was concentrated in vacuo. The resulting residue was purified by flash chromatography (90% DCM: 10% methanol) to provide the desired 1-(5-chloro-2-thienyl)ethanamine (646 mg, 4.0 mmol, 75% yield) as a pink liquid. 1H NMR (400 MHz, CDCl3): 6.71 (d, 1H), 6.64 (d, 1H), 4.26 (q, 1H), 1.64 (br s, 2H), 1.44 (d, 3H).
Name
1-(5-chloro-2-thienyl)ethyl azide
Quantity
991 mg
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reactant
Reaction Step One
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1.4 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One

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